molecular formula C12H11Cl2N3O B12916593 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one CAS No. 6625-84-9

2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one

Cat. No.: B12916593
CAS No.: 6625-84-9
M. Wt: 284.14 g/mol
InChI Key: GACGMKYQOWMFCM-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an amino group at the second position, a dichlorophenethyl group at the sixth position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenethylamine and appropriate pyrimidine derivatives.

    Condensation Reaction: The primary step involves the condensation of 3,4-dichlorophenethylamine with a pyrimidine derivative under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone core. This step may require specific reaction conditions, such as elevated temperatures and the use of a cyclizing agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and dichlorophenethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified chemical properties.

    Substitution: New derivatives with different substituents replacing the original groups.

Scientific Research Applications

2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-pyrimidinone: Lacks the dichlorophenethyl group, resulting in different chemical and biological properties.

    6-(3,4-Dichlorophenethyl)pyrimidin-4(3H)-one: Lacks the amino group, leading to variations in reactivity and applications.

    2-Amino-6-phenethylpyrimidin-4(3H)-one: Contains a phenethyl group instead of a dichlorophenethyl group, affecting its chemical behavior.

Uniqueness

2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is unique due to the presence of both the amino and dichlorophenethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6625-84-9

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-4-[2-(3,4-dichlorophenyl)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11Cl2N3O/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(18)17-12(15)16-8/h2,4-6H,1,3H2,(H3,15,16,17,18)

InChI Key

GACGMKYQOWMFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=CC(=O)NC(=N2)N)Cl)Cl

Origin of Product

United States

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